molecular formula C19H20N6O5S B2489792 N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide CAS No. 1396577-93-7

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

Cat. No. B2489792
CAS RN: 1396577-93-7
M. Wt: 444.47
InChI Key: RAFXTUWYAVKJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from basic morpholine or related heterocyclic compounds. Methods to synthesize morpholines and their derivatives emphasize the versatility of these compounds in medicinal and organic chemistry (Palchikov, 2013). The synthesis process can include reactions such as condensation, cyclization, and functional group transformations to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of such a compound is intricate, featuring multiple functional groups, including a morpholino ring, tetrazole, and sulfonamide. These functionalities suggest potential for diverse chemical behavior and interactions. The presence of the morpholino group contributes to the molecule's solubility and could influence its binding properties to biological targets (Asif & Imran, 2019).

Chemical Reactions and Properties

Compounds containing morpholine and related heterocycles exhibit a broad spectrum of chemical reactivity, making them suitable for various organic transformations. These reactions can include nucleophilic substitutions, electrophilic additions, and ring-opening reactions, influenced by the compound's functional groups (Asif & Imran, 2019).

Scientific Research Applications

Anticancer Activity

A study on novel sulfonamides incorporating 1,3,5-triazine structural motifs highlighted their evaluation as inhibitors of acetylcholinesterase, butyrylcholinesterase, and tyrosinase, showing moderate antioxidant activity and potential for treating diseases like Alzheimer's, Parkinson's, and pigmentation disorders. These compounds demonstrated significant inhibitory potency, suggesting their utility in developing treatments for neurodegenerative and skin conditions (Lolak et al., 2020).

Anti-Inflammatory and Analgesic Effects

Research into celecoxib derivatives, specifically sulfonamides, revealed their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound in particular, "N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide," showed promising anti-inflammatory and analgesic properties without causing significant tissue damage, suggesting its potential as a therapeutic agent (Küçükgüzel et al., 2013).

Photosensitizing Properties for Cancer Treatment

A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base reported high singlet oxygen quantum yield. These properties are critical for Type II photosensitizers in photodynamic therapy, indicating the potential of these compounds in treating cancer (Pişkin et al., 2020).

Antimicrobial and Anti-HIV Activity

The synthesis and evaluation of new sulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moieties have shown antimicrobial and anti-HIV activity. These findings open up possibilities for developing novel therapeutic agents targeting infectious diseases (Iqbal et al., 2006).

Inhibition of Carbonic Anhydrase

Research on the inhibition of carbonic anhydrase I and II by 1,3,5-trisubstituted-pyrazolines has been conducted, showing that these compounds have significant inhibitory effects. This suggests their potential use in treating conditions where the inhibition of carbonic anhydrase is beneficial (Gul et al., 2016).

properties

IUPAC Name

N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O5S/c26-18(23-10-12-30-13-11-23)14-24-19(27)25(22-21-24)16-8-6-15(7-9-16)20-31(28,29)17-4-2-1-3-5-17/h1-9,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFXTUWYAVKJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.